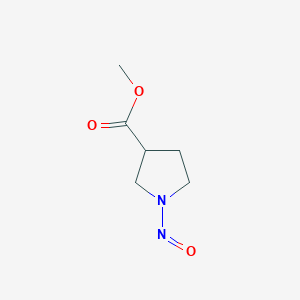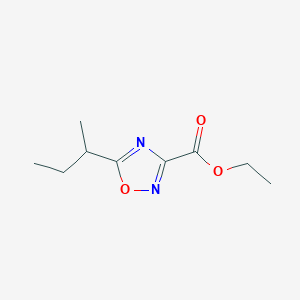
1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene is an aromatic compound with a unique structure that includes a chloro, ethynyl, fluoro, and methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the chloro, fluoro, and methoxy groups. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form larger aromatic systems
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For modifying the ethynyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds
Mécanisme D'action
The mechanism of action of 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the electron-withdrawing effects of the chloro and fluoro groups can influence the reactivity of the benzene ring. In coupling reactions, the ethynyl group can form new carbon-carbon bonds through palladium-catalyzed processes .
Comparaison Avec Des Composés Similaires
1-Chloro-3-fluoro-2-methoxybenzene: Lacks the ethynyl group, making it less versatile in coupling reactions.
1-Ethynyl-4-fluorobenzene: Lacks the chloro and methoxy groups, affecting its reactivity and applications.
1-Chloro-2-ethynyl-4-methoxybenzene: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness: 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic applications and research studies.
Propriétés
Formule moléculaire |
C9H6ClFO |
|---|---|
Poids moléculaire |
184.59 g/mol |
Nom IUPAC |
1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H6ClFO/c1-3-6-8(12-2)5-4-7(10)9(6)11/h1,4-5H,2H3 |
Clé InChI |
NLDGFIZRANEKOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)Cl)F)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate](/img/structure/B13505373.png)

![tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate](/img/structure/B13505388.png)
![[4-(2,3-Difluorophenoxy)phenyl]methanol](/img/structure/B13505392.png)
methanone](/img/structure/B13505397.png)
![2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one](/img/structure/B13505411.png)



![Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13505436.png)
amine](/img/structure/B13505444.png)



